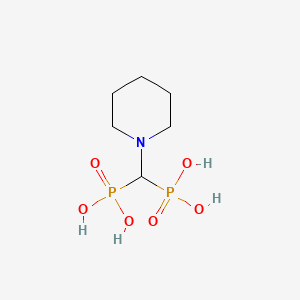
Piperidin-1-ylmethylenediphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-1-ylmethylenediphosphonic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom this compound is characterized by the presence of a piperidine ring attached to a methylenediphosphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperidin-1-ylmethylenediphosphonic acid typically involves the reaction of piperidine with methylenediphosphonic acid. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve multi-component synthesis techniques, which allow for the preparation of functionalized piperidines in high yields. These methods often utilize a variety of substituted and structurally diverse aldehydes and anilines under optimized conditions .
Análisis De Reacciones Químicas
Types of Reactions: Piperidin-1-ylmethylenediphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds .
Aplicaciones Científicas De Investigación
Piperidin-1-ylmethylenediphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of piperidin-1-ylmethylenediphosphonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuating glutamate-mediated excitatory neurotransmission . These interactions can lead to various pharmacological effects, including anticonvulsant and neuroprotective activities.
Comparación Con Compuestos Similares
Piperidin-1-ylmethylenediphosphonic acid can be compared with other similar compounds, such as:
Piperidine: A basic six-membered heterocyclic amine widely used in organic synthesis.
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom, commonly found in pharmaceuticals and natural products.
Uniqueness: this compound is unique due to its specific combination of a piperidine ring and a methylenediphosphonic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
32545-72-5 |
|---|---|
Fórmula molecular |
C6H15NO6P2 |
Peso molecular |
259.13 g/mol |
Nombre IUPAC |
[phosphono(piperidin-1-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C6H15NO6P2/c8-14(9,10)6(15(11,12)13)7-4-2-1-3-5-7/h6H,1-5H2,(H2,8,9,10)(H2,11,12,13) |
Clave InChI |
JTLZXDRXWWHVHX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


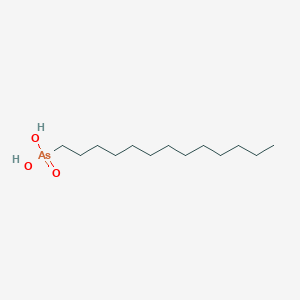


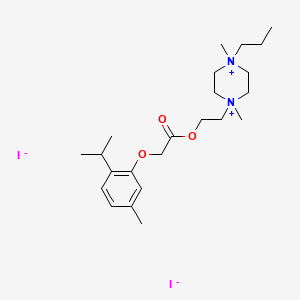
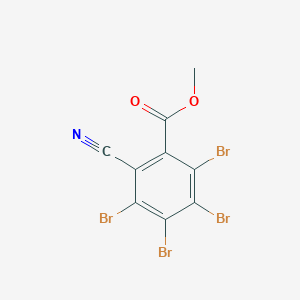
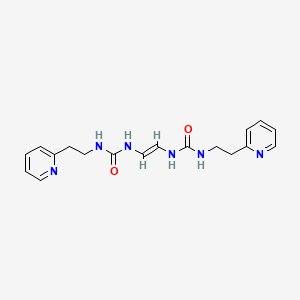
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)

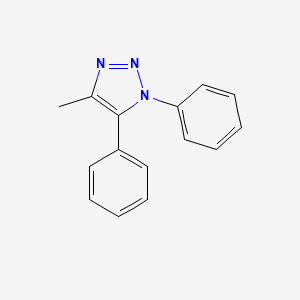
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
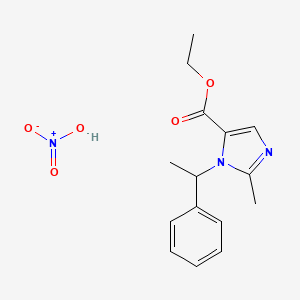
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)

![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
